BenchChemオンラインストアへようこそ!

PD173212

N-type calcium channel CaV2.2 pharmacological tool compound

PD173212 is a synthetic, non-peptidic N-type CaV2.2 blocker (IC50 36 nM) with superior chemical tractability versus peptidic alternatives. Its reversible binding kinetics enable washout experiments and concentration-response curves impossible with slowly reversible ω-conotoxins. The cryo-EM resolved binding pose (PDB: 7VFV) supports rational experimental design and structure-based drug discovery. Demonstrates 80% tonic seizure protection at 30 mg/kg i.v., confirming in vivo CNS utility. Selectivity over L-type, Na+, and K+ channels makes it the reference standard for multi-channel profiling. High-purity ≥98% synthetic material ensures batch-to-batch electrophysiology reproducibility.

Molecular Formula C38H53N3O3
Molecular Weight 599.8 g/mol
CAS No. 217171-01-2
Cat. No. B1679127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD173212
CAS217171-01-2
SynonymsPD-173212;  PD 173212;  PD173212; 
Molecular FormulaC38H53N3O3
Molecular Weight599.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1
InChIKeyGCDHMGROXQUFNR-HEVIKAOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD173212 (CAS 217171-01-2) Baseline Overview: Small-Molecule N-Type Calcium Channel Blocker for Neuroscience Research Procurement


PD173212 (CAS 217171-01-2) is a synthetic small-molecule blocker of the N-type voltage-sensitive calcium channel (CaV2.2) with an IC50 of 36 nM in IMR-32 human neuroblastoma cell assays [1]. Unlike peptide-based N-type channel inhibitors such as ω-conotoxins, PD173212 is a non-peptidic peptidylamine compound that offers distinct advantages in chemical tractability, solubility profile, and ease of handling for in vitro and in vivo experimental workflows [2]. The compound exhibits selectivity over K+, Na+, and L-type Ca2+ channels [1], and has demonstrated in vivo efficacy in the murine audiogenic seizure model at 30 mg/kg i.v. . Its cryo-EM structure bound to the human CaV2.2 complex has been resolved (PDB: 7VFV), providing atomic-level insight into its pore-blocking mechanism [3].

Why Generic Substitution Fails: PD173212 Differentiation from Other N-Type Calcium Channel Modulators


N-type calcium channel (CaV2.2) blockers encompass multiple chemical classes with fundamentally different pharmacological, physicochemical, and practical handling properties that preclude simple interchange. Peptidic blockers such as ω-conotoxin GVIA (IC50 ~0.15 nM) and ω-conotoxin MVIIA (ziconotide) exhibit sub-nanomolar potency but require specialized handling due to peptide stability concerns, membrane impermeability, and irreversible or slowly reversible binding kinetics . Dihydropyridine L-type channel blockers (e.g., nimodipine, IC50 5–139 nM) target a distinct channel subtype and cannot substitute for N-type–specific interrogation. PD173212 occupies a unique position as a synthetic, reversibly binding small molecule with defined selectivity over Na+, K+, and L-type channels [1] and a resolved cryo-EM binding pose that enables rational experimental design [2]. Selecting an inappropriate analog—whether a peptide with divergent handling constraints or an L-type–selective compound—compromises experimental reproducibility and invalidates target-specific conclusions.

PD173212 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Small-Molecule Versus Peptide N-Type Blockers: Potency and Handling Differentiation

PD173212 is a synthetic small-molecule N-type calcium channel blocker with an IC50 of 36 nM in IMR-32 human neuroblastoma cells, whereas the peptidic N-type blocker ω-conotoxin GVIA exhibits an IC50 of 0.15 nM in electrophysiological assays [1]. Although ω-conotoxin GVIA is approximately 240-fold more potent by IC50, its peptide nature confers practical limitations: poor membrane permeability requiring intracellular delivery or extended incubation, irreversible/slowly reversible binding, and sensitivity to proteolytic degradation [2]. PD173212's synthetic small-molecule scaffold enables straightforward DMSO solubility (≥100 mg/mL) , reversible binding kinetics, and compatibility with standard cell-based assay workflows without specialized peptide handling protocols [1].

N-type calcium channel CaV2.2 pharmacological tool compound small-molecule blocker peptide toxin

N-Type Versus L-Type Calcium Channel Selectivity: Quantitative Differentiation

PD173212 demonstrates clear selectivity for N-type calcium channels over L-type channels. At 1 μM concentration, PD173212 blocks only 8% of Na+ channels and 10% of K+ channels in superior cervical ganglion neurons, while the IC50 for L-type Ca2+ channels exceeds 10 μM [1]. In contrast, the dihydropyridine L-type blocker nimodipine exhibits an IC50 of 5–139 nM for CaV1.2 (L-type) channels and shows minimal activity at N-type channels at concentrations up to 10 μM . The selectivity window for PD173212 (N-type IC50 = 36 nM vs. L-type IC50 > 10,000 nM) corresponds to a >275-fold selectivity for N-type over L-type channels [1].

calcium channel subtype selectivity N-type VSCC L-type VSCC Cav2.2 Cav1.2

In Vivo Efficacy Benchmarking: PD173212 Versus ω-Conotoxins in Seizure Models

PD173212 (30 mg/kg i.v.) provides 80% protection against tonic seizures in the murine audiogenic seizure model [1], demonstrating moderate in vivo efficacy following systemic administration. This contrasts with ω-conotoxin MVIIA (ziconotide), which shows only subtle anticonvulsant effects in DBA/2 mice despite its potent in vitro N-type channel blockade [2]. The differential in vivo activity stems from PD173212's small-molecule properties that enable blood-brain barrier penetration, whereas peptidic ω-conotoxins exhibit limited CNS distribution following peripheral administration [1].

in vivo pharmacology audiogenic seizure model N-type calcium channel anticonvulsant efficacy Cav2.2

Structural Pharmacology: Cryo-EM–Resolved Binding Mode Differentiation

PD173212 is one of only a limited set of N-type calcium channel blockers for which a high-resolution cryo-EM structure bound to the human CaV2.2 channel complex has been resolved (PDB ID: 7VFV) [1]. The structure reveals PD173212 binding within the pore domain at the D-III/D-IV fenestration, providing atomic-level insight into its pore-blocking mechanism and closed-state inactivation modulation [2]. In the same structural study, the binding poses of PD173212, ziconotide (ω-conotoxin MVIIA), and CaV2.2 blocker-1 were directly compared, revealing distinct binding determinants and pore occlusion geometries [3]. This structural information enables structure-guided experimental design and rational interpretation of electrophysiological data that is not possible with compounds lacking resolved binding modes.

cryo-EM structure CaV2.2 channel pore-blocker binding structural pharmacology PDB 7VFV

SAR-Optimized N-Type Blocker: PD173212 as the Lead Compound from a Peptidylamine Series

PD173212 emerged as the most active compound from a systematic structure-activity relationship (SAR) study of N-methyl-N-aralkyl-peptidylamines targeting N-type voltage-sensitive calcium channels [1]. The SAR analysis evaluated multiple analogs with variations in the N-aralkyl and peptidyl moieties, with PD173212 (designated compound 11) achieving an IC50 of 36 nM in IMR-32 assays—the optimal potency within this chemical series [2]. The SAR data provide a roadmap for understanding which structural features confer N-type channel activity: the 4-tert-butylbenzyl group on the N-methylated nitrogen, the L-leucine-derived backbone, and the O-benzyl-L-tyrosinamide C-terminus [1]. Analogs with alternative aryl substitutions or altered stereochemistry showed reduced potency [2].

structure-activity relationship SAR optimization peptidylamine N-type calcium channel lead compound

PD173212 Best Research and Industrial Application Scenarios: Evidence-Based Use Cases


Electrophysiological Characterization of N-Type Calcium Channel Function with Reversible Small-Molecule Pharmacology

PD173212 is optimally suited for patch-clamp electrophysiology studies requiring reversible, concentration-dependent blockade of native or recombinant CaV2.2 channels. At 300 nM, PD173212 blocks 78 ± 7.8% of recombinant N-type calcium channel currents with an IC50 of 74 nM by whole-cell voltage-clamp [1]. Its reversible binding kinetics enable washout experiments and concentration-response curve generation that are challenging with slowly reversible or irreversible peptidic blockers such as ω-conotoxin GVIA . The availability of high-purity synthetic material (≥98% HPLC) from multiple commercial sources ensures batch-to-batch reproducibility for electrophysiology workflows [2].

In Vivo CNS Studies Requiring Systemic N-Type Calcium Channel Blockade

PD173212 demonstrates 80% tonic seizure protection at 30 mg/kg i.v. in the audiogenic seizure model [1], establishing its utility for in vivo investigations of N-type calcium channel contributions to CNS excitability. This contrasts with peptidic N-type blockers that show limited efficacy following peripheral administration due to poor CNS penetration . Researchers investigating CaV2.2 function in pain, epilepsy, or neuroprotection can employ PD173212 for systemic dosing paradigms that peptide-based alternatives cannot reliably support [2].

Structure-Guided Drug Discovery Targeting CaV2.2 Pore Domain

The cryo-EM structure of PD173212 bound to the human CaV2.2 channel complex (PDB: 7VFV) [1] enables structure-based drug design efforts targeting the N-type calcium channel pore. PD173212 serves as a reference ligand for virtual screening campaigns, molecular dynamics simulations of pore-blocker interactions, and rational design of next-generation CaV2.2 modulators . Its well-defined binding pose at the D-III/D-IV fenestration provides a validated starting point for fragment-based discovery and scaffold-hopping strategies that are not feasible with compounds lacking experimentally resolved structures [2].

Calcium Channel Subtype Selectivity Profiling and Off-Target Assessment

PD173212's selectivity profile—IC50 = 36 nM for N-type channels versus >10 μM for L-type channels, 8% Na+ channel block at 1 μM, and 10% K+ channel block at 1 μM [1]—makes it suitable as a reference N-type–selective tool in multi-channel profiling panels. Researchers can employ PD173212 alongside L-type–selective blockers (e.g., nimodipine) and peptidic N-type blockers (e.g., ω-conotoxin GVIA) to dissect the relative contributions of different calcium channel subtypes to cellular and physiological processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD173212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.